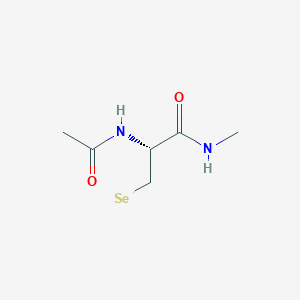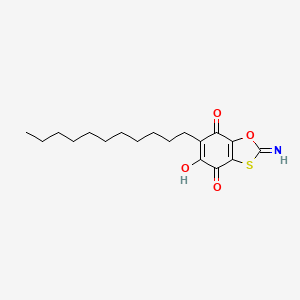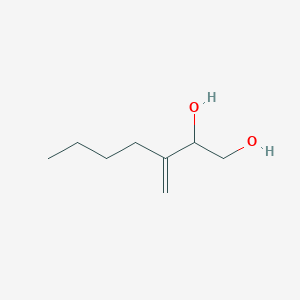
1,2-Heptanediol, 3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Heptanediol, 3-methylene- is an organic compound with the molecular formula C8H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. The presence of a methylene group (CH2) at the third position makes it a unique compound with distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Heptanediol, 3-methylene- can be synthesized through various methods. One common approach involves the ring-opening metathesis polymerization (ROMP) of diol-derived monomers. This method uses second-generation Grubbs’ catalyst to polymerize the monomers into cross-linked structures within minutes . Another method involves the reaction of 5-norbornene-2-carboxylic acid with diols, including 1,7-heptanediol, to form the desired compound .
Industrial Production Methods
Industrial production of 1,2-Heptanediol, 3-methylene- typically involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or crystallization to obtain the final product.
化学反应分析
Types of Reactions
1,2-Heptanediol, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
科学研究应用
1,2-Heptanediol, 3-methylene- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of bio-based thermosets and other materials with desirable properties.
作用机制
The mechanism of action of 1,2-Heptanediol, 3-methylene- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methylene group can participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2-Heptanediol: Similar structure but lacks the methylene group at the third position.
1,7-Heptanediol: A linear diol with hydroxyl groups at the first and seventh positions.
6-Methyl-3-methylene-2,5-heptanediol: Contains additional methyl groups and different hydroxyl group positions.
Uniqueness
1,2-Heptanediol, 3-methylene- is unique due to the presence of the methylene group at the third position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
属性
CAS 编号 |
375843-98-4 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-methylideneheptane-1,2-diol |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-7(2)8(10)6-9/h8-10H,2-6H2,1H3 |
InChI 键 |
KFAOGKKVHLIVEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


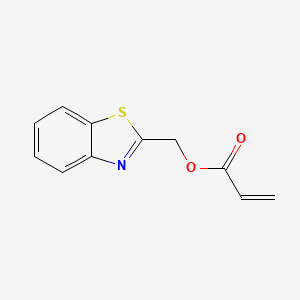
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
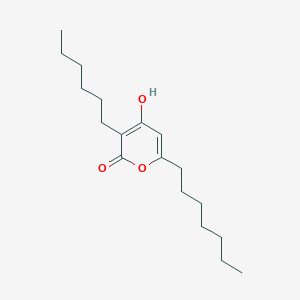
![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
![{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride](/img/structure/B14248271.png)
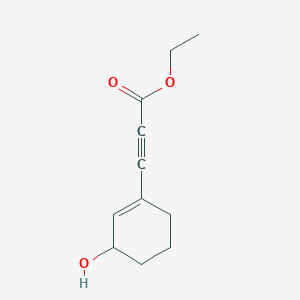
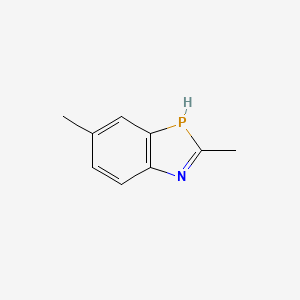
![2H-1-Benzopyran-2-one, 6-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14248286.png)
![[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14248291.png)
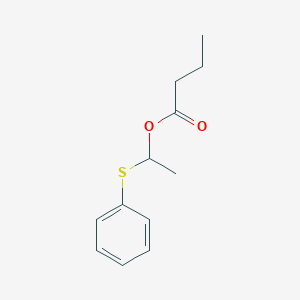
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
